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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of

barium phosphide compounds, with a focus on BaP₂ and Ba₃P₂. The information is compiled

from theoretical and experimental studies, offering insights into their fundamental properties,

crystal structures, and electronic characteristics. This document aims to serve as a valuable

resource for researchers in materials science and related fields.

Introduction to Barium Phosphides
Barium phosphides are inorganic compounds formed between barium and phosphorus.

Several stoichiometries have been reported, with BaP₂ and Ba₃P₂ being notable examples.

These materials are of interest due to their semiconducting properties, which are dictated by

their unique electronic band structures.

Ba₃P₂ is known to be an ionic semiconductor.[1] It possesses a crystal lattice structure where

barium cations (Ba²⁺) and phosphide anions (P³⁻) are held together by strong electrostatic

forces.[2]

BaP₂, on the other hand, is an electron-balanced semiconductor.[3] Its structure features

condensed phosphorus atoms forming helical chains.[3]
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The arrangement of atoms in a crystal lattice is fundamental to its electronic properties. Barium

phosphides exhibit distinct crystal structures depending on their stoichiometry.

Barium Diphosphide (BaP₂):

BaP₂ crystallizes in a monoclinic system.[3] The phosphorus atoms in this structure are not

isolated but are condensed into infinite cis-trans helical chains of ∞1P¹⁻.[3] This structural

feature is a key determinant of its electronic band structure.

Tribarium Diphosphide (Ba₃P₂):

Ba₃P₂ adopts the anti-Th₃P₄ structure type, which belongs to a cubic crystal system.[3] In this

arrangement, isolated phosphorus anions (P³⁻) form distorted octahedra around the barium

cations (Ba²⁺).[3]

Compound Formula
Crystal
System

Space Group
Lattice
Parameters (Å)

Barium

Diphosphide
BaP₂ Monoclinic P2₁/c

a = 6.368(1), b =

12.133(2), c =

7.687(2), β =

126.766(2)°

Tribarium

Diphosphide
Ba₃P₂ Cubic I4̅3d a = 9.7520(7)

Electronic Band Structure
The electronic band structure of a solid describes the ranges of energy that an electron within

the solid may have (energy bands) and ranges that it may not have (band gaps). This structure

determines whether a material is a conductor, semiconductor, or insulator.

Barium Diphosphide (BaP₂)
Electronic structure calculations have confirmed that BaP₂ is a semiconductor.[3] While a

specific band gap value from these calculations is not explicitly stated in the available literature,

experimental analysis using UV-vis spectroscopy corroborates its semiconducting nature.[3]
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The nature of the band gap (direct or indirect) has not been definitively reported in the reviewed

literature.

Tribarium Diphosphide (Ba₃P₂)
Ba₃P₂ is identified as a narrow-bandgap semiconductor.[4] However, specific quantitative data

regarding its band gap energy, whether it is a direct or indirect gap, and the effective masses of

its charge carriers are not available in the reviewed literature.

Experimental and Theoretical Methodologies
The determination of the electronic band structure of materials like barium phosphides relies on

a combination of experimental techniques and theoretical calculations.

Experimental Protocols
Synthesis of Single Crystals: High-quality single crystals are essential for many experimental

characterization techniques. A common method for synthesizing binary phosphides like BaP₂

and Ba₃P₂ involves high-temperature reactions between the constituent elements in a sealed

inert atmosphere. For instance, single crystals of BaP₂ and Ba₃P₂ have been successfully

synthesized from the elements.[3]

UV-vis Spectroscopy: This technique is used to determine the optical band gap of a material. It

involves measuring the absorption of ultraviolet and visible light by the sample. The onset of

strong absorption corresponds to the energy required to excite an electron from the valence

band to the conduction band.[5]

The workflow for determining the optical band gap from a UV-vis spectrum typically involves the

following steps:

Experimental Measurement Data Analysis Result

Prepare Sample Acquire UV-vis Spectrum Convert Wavelength to Energy Plot (αhν)^n vs. hν (Tauc Plot) Extrapolate Linear Region to Energy Axis Determine Optical Band Gap
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Experimental workflow for determining the optical band gap using UV-vis spectroscopy.

Theoretical Protocols
Density Functional Theory (DFT): DFT is a powerful computational quantum mechanical

modeling method used to investigate the electronic structure of many-body systems.[6] It is

widely used to calculate the electronic band structure, density of states, and other electronic

properties of crystalline solids.

The general workflow for a DFT-based band structure calculation is as follows:

Calculation Setup Execution

Analysis

Define Crystal Structure Select Exchange-Correlation Functional Set k-point Mesh Perform Self-Consistent Field (SCF) Calculation Perform Non-SCF Calculation along High-Symmetry Paths

Plot Band Structure

Calculate Density of States (DOS)

Click to download full resolution via product page

A generalized workflow for calculating electronic band structure using DFT.

Summary and Future Outlook
This guide has summarized the current understanding of the electronic band structure of

barium phosphides, focusing on BaP₂ and Ba₃P₂. While the crystal structures of these

compounds are well-characterized, detailed quantitative information about their electronic

properties, particularly for Ba₃P₂, remains sparse in the public domain.

Future research should focus on:

Experimental determination of the band gap of Ba₃P₂ and a more precise value for BaP₂.

Theoretical calculations to generate detailed band structure diagrams and determine the

effective masses of charge carriers for both compounds.
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Investigation into the direct or indirect nature of the band gaps, which is crucial for

optoelectronic applications.

Exploration of other barium phosphide stoichiometries to build a more complete picture of

this material system.

A deeper understanding of the electronic band structure of barium phosphides will be

instrumental in unlocking their potential for applications in various electronic and optoelectronic

devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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